molecular formula C9H17NO B7566277 1-(2-Methylprop-2-enyl)piperidin-4-ol

1-(2-Methylprop-2-enyl)piperidin-4-ol

Cat. No.: B7566277
M. Wt: 155.24 g/mol
InChI Key: VBUNSNULDRZBEB-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-enyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-methylprop-2-enyl (isoprenyl) substituent at the nitrogen atom. Piperidin-4-ol derivatives are critical intermediates in pharmaceutical synthesis, particularly for neuroleptics (e.g., haloperidol) and antidiarrheal agents (e.g., loperamide) .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)7-10-5-3-9(11)4-6-10/h9,11H,1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNSNULDRZBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-ol derivatives exhibit significant pharmacological diversity due to variations in substituents and stereochemistry. Below is a comparative analysis of 1-(2-methylprop-2-enyl)piperidin-4-ol and structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Biological Activity/Target Selectivity/Key Findings Reference
This compound N-isoprenyl, 4-OH Not explicitly reported (structural analog) Likely CNS-penetrant due to lipophilic group
Z3777013540 5-(6-Fluoroindol-2-yl)pyrimidin-2-yl, 4-OH Tauopathy PET tracer (4R-tau) Higher CNS MPO score than CBD-2115
P4MP4 (Piperidin-4-yl)methyl, 4-OH Inhibits N. meningitidis T4P adhesion Phenothiazine-like activity, HTS-derived
RB-005 4-Octylphenethyl, 4-OH Sphingosine kinase 1 (SK1) inhibitor 15-fold SK1/SK2 selectivity
RB-019 4-Octylphenethyl, 3-OH Sphingosine kinase 1 (SK1) inhibitor 6.1-fold SK1/SK2 selectivity
PIPD1 4-Chloro-3-(trifluoromethyl)phenyl, 2-methylbenzyl MmpL3 inhibitor (anti-M. tuberculosis) Active against M. abscessus
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol 5-Methylpyrimidin-2-yl, 4-OH Not explicitly reported Structural similarity to kinase inhibitors

Key Observations

Substituent Effects on Selectivity :

  • The position of the hydroxyl group significantly impacts biological activity. For example, RB-005 (4-OH) shows 15-fold SK1/SK2 selectivity, while RB-019 (3-OH) exhibits only 6.1-fold selectivity .
  • Bulky substituents (e.g., 4-octylphenethyl in RB-005) enhance target affinity by occupying hydrophobic pockets in enzymes .

CNS Penetration :

  • Z3777013540, a pyrimidine-indole hybrid, was prioritized over CBD-2115 due to superior CNS MPO scores, highlighting the importance of heterocyclic nitrogen positioning in brain penetrance .

Antimicrobial Activity :

  • P4MP4 and PIPD1 both target bacterial systems but through distinct mechanisms. P4MP4 disrupts N. meningitidis adhesion via T4P interference, while PIPD1 inhibits MmpL3, a mycobacterial lipid transporter .

Structural Flexibility :

  • Piperidine ring conformation (e.g., chair vs. boat) and electronic properties (e.g., partial double bonds in picrate salts) influence binding to biological targets, as observed in crystallographic studies .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Compounds with bulky aromatic substituents (e.g., PIPD1) may exhibit longer half-lives due to reduced cytochrome P450 metabolism .

Preparation Methods

Reaction Mechanism and Procedure

The Grignard addition method leverages the nucleophilic attack of 2-methylprop-2-enyl magnesium bromide on 4-piperidone, a six-membered cyclic ketone. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition : The Grignard reagent attacks the electrophilic carbonyl carbon of 4-piperidone, forming a tetrahedral alkoxide intermediate.

  • Protonation : Acidic workup converts the alkoxide to a tertiary alcohol, yielding 1-(2-methylprop-2-enyl)piperidin-4-ol.

Typical Protocol :

  • Reagents : 4-Piperidone hydrochloride (1.0 equiv), 2-methylprop-2-enyl magnesium bromide (1.2 equiv), anhydrous tetrahydrofuran (THF).

  • Conditions : Reaction under nitrogen at 0°C to room temperature for 4–6 hours.

  • Workup : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield and Purity :

ParameterValue
Isolated Yield78–85%
Purity (HPLC)>98%

This method is favored for its simplicity and high atom economy, though it requires stringent anhydrous conditions.

Alkylation of 4-Piperidinol Derivatives

Hydroxyl Group Activation and Substitution

4-Piperidinol serves as a precursor, with its hydroxyl group activated for nucleophilic substitution. Common strategies include:

  • Tosylation : Treating 4-piperidinol with tosyl chloride to form 4-tosyloxypiperidine, a superior leaving group.

  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly introduce the 2-methylprop-2-enyl group.

Example Protocol :

  • Tosylation : 4-Piperidinol (1.0 equiv), tosyl chloride (1.1 equiv), pyridine, 0°C for 2 hours.

  • Alkylation : React tosylate with 2-methylprop-2-enyl bromide (1.5 equiv), potassium carbonate, DMF, 80°C for 12 hours.

Yield and Challenges :

ParameterValue
Isolated Yield60–68%
Key ChallengeCompeting elimination reactions

Reductive Amination Pathways

Ketone Intermediate Functionalization

4-Piperidone derivatives undergo reductive amination with allylamine analogs. For example, condensation of 4-piperidone with 2-methylprop-2-enylamine in the presence of sodium cyanoborohydride yields the target compound.

Optimized Conditions :

  • Solvent : Methanol, pH 6–7 (acetic acid buffer).

  • Temperature : 25°C, 24 hours.

  • Catalyst : Sodium cyanoborohydride (1.2 equiv).

Performance Metrics :

ParameterValue
Isolated Yield65–72%
Selectivity>90%

Hydrochloride Salt Formation

Post-synthesis, the free base is often converted to its hydrochloride salt for enhanced stability. Treatment with hydrochloric acid (1.1 equiv) in ethanol followed by recrystallization achieves >99% purity.

Critical Data :

ParameterValue
Salt Yield89–94%
Melting Point132–135°C

Industrial-Scale Considerations

MethodCost (USD/kg)Hazard ProfileScalability
Grignard Addition120–150FlammableHigh
Alkylation80–100CorrosiveModerate

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